3-chloro-5-nitro-1H-pyrrolo[2,3-c]pyridine
Overview
Description
3-chloro-5-nitro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit inhibitory action against certain enzymes .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been found to affect glucose metabolism, suggesting potential effects on related pathways .
Result of Action
Similar compounds have been found to reduce blood glucose levels, suggesting potential therapeutic applications in conditions such as diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-nitro-1H-pyrrolo[2,3-c]pyridine typically involves the nitration of 3-chloro-1H-pyrrolo[2,3-c]pyridine. One common method includes the reaction of 3-chloro-1H-pyrrolo[2,3-c]pyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-nitro-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Reduction: 3-chloro-5-amino-1H-pyrrolo[2,3-c]pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-5-nitro-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-cancer and anti-inflammatory properties.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine
- 4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine
- 7-azaindole
Uniqueness
3-chloro-5-nitro-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers and analogs. The position of the nitro and chloro groups influences the compound’s electronic properties and its interactions with biological targets .
Properties
IUPAC Name |
3-chloro-5-nitro-1H-pyrrolo[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-2-9-6-3-10-7(11(12)13)1-4(5)6/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNLKZBXMPRLAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CNC2=CN=C1[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001266261 | |
Record name | 3-Chloro-5-nitro-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001266261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1167056-11-2 | |
Record name | 3-Chloro-5-nitro-1H-pyrrolo[2,3-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-5-nitro-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001266261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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